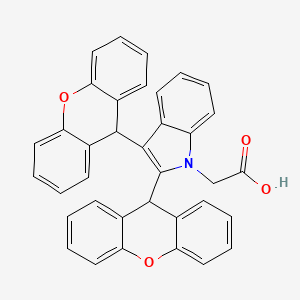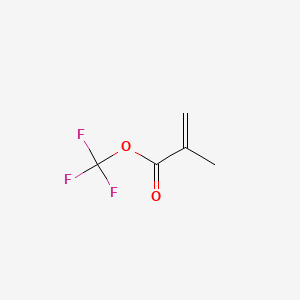
Theophylline, (8-propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, (8-propylthio)-, also known as 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-(propylthio)-, is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a propylthio group at the 8th position of theophylline modifies its chemical properties and potentially its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, (8-propylthio)-, typically involves the introduction of a propylthio group to theophylline. One common method involves the reaction of theophylline with propylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-60°C to facilitate the reaction.
Industrial Production Methods
Industrial production of theophylline, (8-propylthio)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, (8-propylthio)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propylthio group to a thiol group.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Theophylline, (8-propylthio)-, has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thioether groups on the chemical properties of xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
Theophylline, (8-propylthio)-, exerts its effects primarily through inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in relaxation of bronchial smooth muscle and bronchodilation. Additionally, the compound may block adenosine receptors, contributing to its stimulatory effects on the central nervous system and cardiovascular system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and duration of action.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, (8-propylthio)-, is unique due to the presence of the propylthio group, which alters its chemical properties and potentially its pharmacological profile. This modification may result in differences in potency, duration of action, and side effect profile compared to other methylxanthines.
Propriétés
Numéro CAS |
73908-84-6 |
|---|---|
Formule moléculaire |
C10H14N4O2S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
1,3-dimethyl-8-propylsulfanyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-4-5-17-9-11-6-7(12-9)13(2)10(16)14(3)8(6)15/h4-5H2,1-3H3,(H,11,12) |
Clé InChI |
RFPGEDDGVUAZQE-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)












